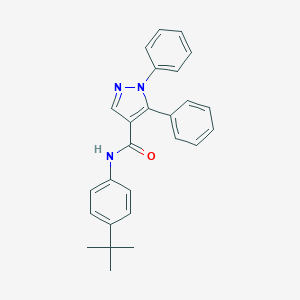
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may also act on other molecular targets, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce fever in animal models of pyrexia. In cancer cells, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to cell death. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to protect neurons from oxidative stress and may improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel analogs of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide that may exhibit improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, the potential use of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-tert-butylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to have potential as an anticancer agent, as it induces cell cycle arrest and apoptosis in cancer cells. Furthermore, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C26H25N3O |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)20-14-16-21(17-15-20)28-25(30)23-18-27-29(22-12-8-5-9-13-22)24(23)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,28,30) |
Clé InChI |
JQXJBFDGJDJANM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287280.png)
![1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether](/img/structure/B287282.png)
![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)